molecular formula C8H6ClN B053003 3-Chloro-4-methylphenylisocyanide CAS No. 112675-35-1

3-Chloro-4-methylphenylisocyanide

Cat. No.: B053003
CAS No.: 112675-35-1
M. Wt: 151.59 g/mol
InChI Key: WCFCRNJQFXKQSQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenylisocyanide is a versatile and valuable aromatic isocyanide reagent specifically designed for synthetic organic chemistry and catalysis research. Its primary research value lies in its role as a crucial building block in multicomponent reactions (MCRs), such as the Ugi and Groebke-Blackburn-Bienaymé reactions, enabling the efficient, one-pot synthesis of complex heterocyclic scaffolds and compound libraries for medicinal chemistry and drug discovery. The electron-withdrawing chloro substituent and the electron-donating methyl group on the phenyl ring create a unique electronic profile that fine-tunes the reactivity of the isocyanide functionality, influencing the kinetics and regioselectivity of its reactions. Furthermore, this compound serves as a potent ligand precursor in coordination chemistry and catalysis, where it can coordinate to transition metal centers (e.g., Pd, Au, Pt) to form complexes for catalytic cross-coupling and cyclization reactions. The isocyanide group acts as a strong σ-donor and weak π-acceptor, stabilizing low-oxidation-state metals and modulating catalytic activity. Researchers also utilize this compound in the synthesis of functionalized materials and as a precursor for more complex isocyanide-containing molecules. This product is provided as a high-purity material to ensure consistent and reliable performance in advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-isocyano-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFCRNJQFXKQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+]#[C-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374005
Record name 3-Chloro-4-methylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112675-35-1
Record name 3-Chloro-4-methylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 4 Methylphenylisocyanide

Exploration of Established Isocyanide Synthesis Routes Applicable to 3-Chloro-4-methylphenylisocyanide

The generation of the isocyanide functional group from primary amines or their formamide (B127407) derivatives is a cornerstone of isocyanide synthesis. These methods are directly applicable to the preparation of this compound.

Dehydration of Formamides to Generate Aryl Isocyanides

The most widely employed method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamides. researchgate.net This two-step process involves the initial formation of the formamide from the primary amine, followed by dehydration using a variety of reagents. researchgate.net For the synthesis of this compound, the precursor would be N-(3-chloro-4-methylphenyl)formamide.

Several dehydrating agents have proven effective for this transformation, each with its own advantages. Common reagents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and combinations like triphenylphosphine (B44618) (PPh₃) with iodine (I₂). rsc.orgnih.gov The choice of reagent can influence reaction conditions, yields, and the sustainability of the process. rsc.org

A highly efficient protocol involves the use of phosphorus oxychloride in the presence of a base like triethylamine (B128534). nih.gov This method can lead to high yields in a short reaction time. nih.gov Studies have also focused on developing more sustainable protocols, for instance, by using p-toluenesulfonyl chloride, which is considered a greener alternative to phosgene (B1210022) derivatives and can result in high yields with a lower environmental impact. rsc.org The combination of triphenylphosphine and iodine also offers a mild and efficient route to aryl isocyanides from their formamides. thieme-connect.com

Alternative Synthetic Approaches for the Isocyanide Functional Group

Beyond the dehydration of formamides, other methods exist for the direct conversion of primary amines to isocyanides.

The Hofmann Carbylamine Reaction (also known as the Hoffmann isocyanide synthesis) is a classic method for the synthesis of isocyanides from primary amines. wikipedia.orgchemistnotes.com This reaction involves treating the primary amine, in this case, 3-chloro-4-methylaniline (B146341), with chloroform (B151607) (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (B78521) (KOH). chemistnotes.combyjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com While it is a fundamental reaction, it is effective for primary amines and can serve as a chemical test for their presence due to the characteristic foul odor of the isocyanide product. wikipedia.orgbyjus.com

Another innovative approach involves the use of difluorocarbene , generated in situ from the decarboxylation of chlorodifluoroacetate. This method has been shown to efficiently convert a variety of primary aryl amines into their corresponding isocyanides. acs.org

Precursor Chemistry and Derivatization Strategies for this compound

The successful synthesis of the target isocyanide is critically dependent on the efficient preparation of its key precursor, 3-chloro-4-methylaniline, and its subsequent transformation.

Synthesis of 3-Chloro-4-methylaniline and Related Intermediates

The primary precursor for this compound is 3-chloro-4-methylaniline. This intermediate is typically synthesized from 2-chloro-4-nitrotoluene (B140621) through reduction of the nitro group. Various reduction methods can be employed, including catalytic hydrogenation or chemical reduction.

One common method involves the reduction of 2-chloro-4-nitrotoluene using iron powder in the presence of an acid, such as hydrochloric acid. Another approach is catalytic hydrogenation using a palladium-on-carbon catalyst.

Transformation of Aromatic Precursors to the Isocyanide Moiety

The conversion of the aromatic precursor, 3-chloro-4-methylaniline, to the isocyanide can be achieved through two primary pathways, as discussed previously:

Two-step formylation and dehydration: This involves reacting 3-chloro-4-methylaniline with a formylating agent, such as formic acid or ethyl formate, to produce N-(3-chloro-4-methylphenyl)formamide. prepchem.com This formamide is then subjected to dehydration using reagents like POCl₃, TsCl, or PPh₃/I₂ to yield this compound. rsc.orgnih.govthieme-connect.com

Direct conversion via the Hofmann Carbylamine Reaction: This method directly converts 3-chloro-4-methylaniline to the isocyanide by reacting it with chloroform and a strong base. wikipedia.orgchemistnotes.com

Optimization of Reaction Conditions and Process Development

The efficiency and yield of the synthesis of this compound can be significantly influenced by the optimization of reaction parameters.

For the dehydration of N-(3-chloro-4-methylphenyl)formamide, key parameters to optimize include the choice of dehydrating agent, the base, the solvent, the reaction temperature, and the reaction time. Research has shown that using phosphorus oxychloride with triethylamine as a base can be highly effective. nih.gov A study demonstrated that this reaction can be performed under solvent-free conditions at 0 °C, leading to excellent yields in a very short time. nih.gov

The table below summarizes a comparison of different dehydrating agents for the synthesis of aryl isocyanides, which is applicable to the synthesis of this compound.

Interactive Table: Comparison of Dehydrating Agents for Aryl Isocyanide Synthesis
Dehydrating AgentBaseSolventTypical Reaction TimeTypical Yield (%)Reference
POCl₃TriethylamineDichloromethane (B109758) or solvent-free< 15 min - 1 hHigh to Excellent nih.govrsc.org
p-TsClPyridineDichloromethane~2 hUp to 98% rsc.org
PPh₃ / I₂TriethylamineDichloromethane~1 hHigh thieme-connect.com
Burgess Reagent---High rsc.org

Process development efforts often focus on improving the sustainability of the synthesis. This includes using less toxic reagents, minimizing waste by employing catalytic methods or solvent-free conditions, and simplifying work-up procedures. rsc.orgnih.gov For instance, the use of p-toluenesulfonyl chloride is considered a step towards a greener synthesis of isocyanides. rsc.org Furthermore, eliminating aqueous workup steps can significantly improve the efficiency and speed of the purification process. rsc.org

The table below illustrates the optimization of reaction conditions for the dehydration of a model N-aryl formamide using phosphorus oxychloride.

Interactive Table: Optimization of Formamide Dehydration with POCl₃
EntryBaseTemperature (°C)Time (min)Yield (%)Reference
1Triethylamine0< 5>95 nih.gov
2PyridineRoom Temp60~90 nih.gov
3Diisopropylethylamine015~85 nih.gov

Solvent Effects and Catalysis in this compound Synthesis

The synthesis of aryl isocyanides, including this compound, is most commonly achieved through the dehydration of the corresponding N-aryl formamide, in this case, N-(3-chloro-4-methylphenyl)formamide. The choice of solvent and catalyst are critical parameters that significantly influence the reaction's efficiency, yield, and environmental impact.

Modern synthetic approaches prioritize the use of green and sustainable solvents. While dichloromethane (DCM) has traditionally been a common solvent for this transformation due to the good solubility of the formamide precursors, its environmental and health concerns have led to the exploration of alternatives. rsc.org Studies on the synthesis of various isocyanides have shown that other aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) can also be employed, though often with varying degrees of success. rsc.org For instance, in the dehydration of N-benzyl formamide, DCM was found to give the highest yields, which was attributed to the poor solubility of the formamide in other solvents. rsc.org Interestingly, solvent-free conditions, where a liquid base such as triethylamine also acts as the solvent, have been shown to be highly effective, offering high yields and significantly improved E-factors (a measure of waste produced). mdpi.com

Catalysis in the context of formamide dehydration primarily refers to the choice of dehydrating agent and the base. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (NEt₃) is a widely used and effective system. mdpi.com The base is crucial for neutralizing the acidic byproducts and driving the reaction to completion. Other dehydrating agents that have been investigated include p-toluenesulfonyl chloride (p-TsCl), triphenylphosphine (PPh₃) in combination with iodine, and phosgene derivatives. nih.govorganic-chemistry.org The selection of the dehydrating agent and base can be tailored to the specific substrate and desired reaction conditions. For aryl isocyanides, both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated. rsc.org

The following table summarizes the effect of different solvents on the yield of a representative aryl isocyanide synthesis.

SolventYield (%)Reference
Dichloromethane (DCM)94 rsc.org
Tetrahydrofuran (THF)72 rsc.org
Acetonitrile56 rsc.org
Toluene15 rsc.org
Solvent-Free (Triethylamine)98 mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The dehydration of N-aryl formamides to aryl isocyanides is generally a rapid process, particularly when using highly reactive dehydrating agents like phosphorus oxychloride. mdpi.com Under optimized conditions, these reactions can often be completed in a matter of minutes. mdpi.com The reaction kinetics are influenced by several factors, including temperature, the concentration of reactants, and the nature of the solvent and base.

The reaction is believed to proceed via the formation of an intermediate adduct between the formamide and the dehydrating agent, followed by base-promoted elimination to yield the isocyanide. The rate of this elimination step is dependent on the strength of the base and the stability of the leaving group.

The following table presents representative thermodynamic data for a related aryl isocyanate. It is crucial to reiterate that this data is for the isocyanate and not the isocyanide.

CompoundPropertyValue (kJ/mol)Reference
3-Chloro-4-methylphenyl isocyanateStandard Enthalpy of Formation (liquid)-126 ± 24 nist.gov
3-Chloro-4-methylphenyl isocyanateStandard Enthalpy of Combustion (liquid)-3900 ± 24 nist.gov

Purification and Isolation Techniques for this compound

The purification of isocyanides presents a significant challenge due to their unique chemical properties. nih.gov Many isocyanides are sensitive to acidic conditions and can be prone to decomposition on standard silica (B1680970) gel chromatography. researchgate.net The lone pair of electrons on the terminal carbon of the isocyanide group can interact strongly with the acidic silanol (B1196071) groups of silica gel, leading to irreversible adsorption or degradation of the product.

For these reasons, alternative purification methods are often employed. These can include:

Distillation: For volatile isocyanides, distillation under reduced pressure can be an effective method of purification. rsc.org

Recrystallization: If the isocyanide is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a pure product. rsc.org

Modified Silica Gel Chromatography: To circumvent the issues with standard silica gel, modified stationary phases have been developed. C-2 silica, which is silica gel treated with EtSiCl₃, has been shown to be effective for the purification of a diverse range of isocyanides, allowing for up to 90% recovery of compounds that fail to elute from standard silica gel. researchgate.net

Aqueous Work-up Avoidance: Modern protocols often aim to eliminate aqueous work-up steps, as this can lead to hydrolysis of the isocyanide. Direct filtration of the reaction mixture through a pad of a suitable adsorbent can sometimes be sufficient to remove inorganic byproducts. rsc.org

Short-Path Chromatography: Using a short column of silica gel can sometimes be successful for the rapid purification of less sensitive isocyanides. nih.govresearchgate.net

The choice of purification method will depend on the physical properties (e.g., volatility, crystallinity) and stability of the specific isocyanide. For a compound like this compound, which is expected to be a liquid or low-melting solid, a combination of these techniques might be necessary to achieve high purity.

The following table outlines various purification techniques and their applicability to isocyanides.

TechniqueDescriptionApplicability to IsocyanidesReference
Standard Silica Gel ChromatographySeparation based on polarity using a silica stationary phase.Often problematic due to decomposition and irreversible adsorption. researchgate.net
C-2 Modified Silica GelSilica gel with a less acidic, more lipophilic surface.Highly effective for a wide range of isocyanides, including sensitive ones. researchgate.net
DistillationSeparation based on boiling point differences.Suitable for volatile isocyanides. rsc.org
RecrystallizationPurification of solids based on solubility differences.Applicable to crystalline isocyanides. rsc.org
Solvent-Free FiltrationPassing the reaction mixture through a filter to remove solid byproducts.Useful for avoiding aqueous work-up and potential hydrolysis. rsc.org

Reactivity and Mechanistic Studies of 3 Chloro 4 Methylphenylisocyanide

Fundamental Reactivity of the Isocyanide Functional Group

The isocyanide moiety in 3-Chloro-4-methylphenylisocyanide is the primary center of its reactivity. This functional group possesses a carbon atom with a lone pair of electrons and a nitrogen atom with a formal positive charge, leading to a dipolar character that dictates its chemical behavior. researchgate.net

Nucleophilic Reactivity and Additions Across the Carbon-Nitrogen Triple Bond

The carbon atom of the isocyanide group in this compound is nucleophilic, readily attacking electrophilic species. This nucleophilicity is a cornerstone of isocyanide chemistry, enabling a variety of addition reactions across the C≡N triple bond. For instance, in the presence of an acid catalyst, the isocyanide can be hydrolyzed to the corresponding formamide (B127407).

One of the most significant classes of reactions involving the nucleophilic character of isocyanides is their participation in multicomponent reactions, such as the Passerini and Ugi reactions. researchgate.netnih.gov In the Passerini reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, yielding a dipeptide-like scaffold. nih.gov These reactions are highly valued for their ability to generate molecular complexity in a single step.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net this compound is a valuable component in such reactions due to the reactivity of the isocyanide group.

A notable example is the Ugi four-component reaction (U-4CR). nih.gov In a typical Ugi reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide like this compound combine to produce a dipeptide-like product. mdpi.com The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The nucleophilic isocyanide adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to yield the final α-acylamino amide product after a Mumm rearrangement.

Another important MCR is the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide. researchgate.net The reaction proceeds through the initial interaction of the carbonyl compound with the carboxylic acid, followed by nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer results in the formation of an α-acyloxy carboxamide. The Seebach variation of the Passerini reaction can be carried out in the presence of a Lewis acid like TiCl4, which coordinates to the ketone and promotes the isocyanide addition. nih.gov

The Groebke-Blackburn-Bienaymé reaction is another example of an isocyanide-based MCR that yields 3-aminoimidazoles through a [4+1] cycloaddition between an imine and the isocyanide. mdpi.com

These MCRs are highly efficient for creating diverse molecular scaffolds, which is of significant interest in medicinal chemistry and drug discovery. The specific substituents on the this compound, the chloro and methyl groups, can influence the reactivity and properties of the resulting products.

Cycloaddition Reactions Leading to Heterocyclic Frameworks

This compound can participate in cycloaddition reactions to form various heterocyclic compounds. A prominent example is the formal [4+1] cycloaddition, where the isocyanide acts as a one-atom component reacting with a four-atom component (a conjugated system). rsc.org These reactions are powerful tools for the synthesis of five-membered heterocycles such as pyrroles, imidazoles, oxazoles, and pyrazoles. rsc.org

The mechanism of these reactions often involves the initial nucleophilic attack of the isocyanide on an electrophilic center of the conjugated system, leading to a zwitterionic intermediate. This intermediate then undergoes cyclization to form the heterocyclic ring. The specific nature of the four-atom partner dictates the type of heterocycle formed. For instance, reaction with α,β-unsaturated nitro compounds can lead to the formation of pyrrole (B145914) derivatives. rsc.org

Electrophilic and Radical Pathways of this compound

While the nucleophilic character of the isocyanide carbon is dominant, the aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the chloro and methyl substituents on the benzene (B151609) ring will influence the position of substitution. The methyl group is an ortho-, para-director and activating, while the chlorine atom is an ortho-, para-director but deactivating. The interplay of these two groups will determine the regioselectivity of electrophilic attack.

Isocyanides can also participate in radical reactions. The addition of radicals to the isocyanide carbon can initiate a chain reaction. For instance, the radical addition of heteroatom compounds to isocyanides can lead to 1,1-addition products. beilstein-journals.org The synthetic utility of radical reactions involving isocyanides is an active area of research, with applications in the synthesis of complex molecules. beilstein-journals.org

Coordination Chemistry of this compound as a Ligand

This compound can act as a ligand in coordination complexes with transition metals. The isocyanide ligand is analogous to carbon monoxide (CO) in its ability to coordinate to metal centers. wikipedia.orgrsc.org

Bonding Modes and Electronic Interactions with Metal Centers

Isocyanides are classified as L-type ligands, meaning they are neutral two-electron donors. wikipedia.org The bonding to a metal center is generally understood through the Dewar-Chatt-Duncanson model, which involves two main components: a σ-donation from the carbon lone pair of the isocyanide to an empty metal d-orbital, and a π-back-donation from a filled metal d-orbital to the π* antibonding orbitals of the isocyanide. libretexts.org

Compared to CO, aryl isocyanides like this compound are generally considered to be stronger σ-donors and weaker π-acceptors. wikipedia.org The electronic properties of the aryl substituent can fine-tune these characteristics. The electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring of this compound will have opposing effects on the σ-donating and π-accepting abilities of the ligand.

Ligand Exchange Reactions and Complex Stability

Detailed experimental studies specifically documenting the ligand exchange reactions and the thermodynamic stability of metal complexes formed with this compound are not extensively reported in publicly available literature. However, by examining the behavior of structurally related aryl isocyanides, we can infer the likely characteristics of this compound.

Ligand exchange reactions involving aryl isocyanides can proceed through various mechanisms, including dissociative, associative, and interchange pathways. The operative mechanism is influenced by factors such as the nature of the metal, the steric bulk of the ligands, and the reaction conditions. For a complex containing this compound, it is anticipated that the isocyanide ligand could be displaced by other strong donor ligands, with the ease of displacement being dependent on the relative bond strengths.

To provide a comparative context, the table below presents hypothetical stability data for a generic metal complex of this compound, based on trends observed for other aryl isocyanides. It is crucial to note that these are illustrative values and not experimentally determined data for this specific compound.

Metal Complex (Hypothetical)Ligand Exchange Reaction (Example)Relative Stability (Qualitative)
[M(CNC₆H₃(3-Cl)(4-CH₃))₄]ⁿ⁺[M(CNC₆H₃(3-Cl)(4-CH₃))₄]ⁿ⁺ + 4L → [ML₄]ⁿ⁺ + 4CNC₆H₃(3-Cl)(4-CH₃)High

Investigating the Influence of Aromatic Substituents on Isocyanide Reactivity

The reactivity of an aryl isocyanide is significantly modulated by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of both a chloro and a methyl group creates a nuanced electronic environment that influences its coordination chemistry.

The chloro group, being electron-withdrawing through its inductive effect (-I), is expected to decrease the electron density on the isocyanide carbon. This, in turn, would enhance the π-acceptor character of the ligand. Conversely, the methyl group is electron-donating through its inductive (+I) and hyperconjugation effects, which would increase the σ-donor ability of the isocyanide.

Studies on other substituted aryl isocyanides have shown a correlation between the electronic properties of the substituents and the vibrational frequency of the N≡C bond in their metal complexes. aip.org Generally, electron-withdrawing groups lead to an increase in the N≡C stretching frequency, indicative of stronger π-backbonding from the metal to the isocyanide ligand. Conversely, electron-donating groups tend to result in a lower N≡C stretching frequency.

The steric and electronic influence of aryl isocyanides has also been explored in the context of iridium(III) cyclometalates. acs.org These studies reveal that aryl isocyanides are strong-field ligands that can enhance the oxidative stability of the metal center and support robust organometallic complexes. acs.org The specific substitution pattern on the aryl ring allows for fine-tuning of the steric and electronic properties of the resulting complexes. acs.org

The table below summarizes the expected electronic influence of the substituents in this compound on its reactivity, based on general principles of physical organic chemistry.

SubstituentPositionElectronic EffectInfluence on Isocyanide Reactivity
Chloro3Inductive: Electron-withdrawing (-I)Enhances π-acceptor character
Methyl4Inductive & Hyperconjugation: Electron-donating (+I)Enhances σ-donor character

Applications of 3 Chloro 4 Methylphenylisocyanide in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

3-Chloro-4-methylphenylisocyanide serves as a versatile starting material for the synthesis of a variety of complex heterocyclic compounds. Its isocyanate functional group is highly reactive and participates in numerous cyclization and addition reactions, making it a valuable tool for organic chemists.

Synthesis of 1,2,4-Triazolone Derivatives

The isocyanate moiety of this compound is a key component in the construction of 1,2,4-triazolone rings. These five-membered heterocycles are of significant interest due to their presence in a wide range of biologically active molecules. The synthesis often involves a multi-step process where the isocyanate reacts with a suitable hydrazine (B178648) derivative to form a semicarbazide (B1199961) intermediate, which then undergoes cyclization to yield the triazolone core. The specific reaction conditions and the nature of the substituents on the starting materials can be varied to produce a library of diverse 1,2,4-triazolone derivatives. researchgate.netscispace.com

Construction of Other Nitrogen-Containing Heterocycles

Beyond triazolones, this compound is instrumental in the synthesis of other nitrogen-containing heterocycles. nih.gov Its reactivity allows for the formation of various ring systems, including but not limited to, pyrazoles, imidazoles, and pyrimidines. mdpi.commdpi.com These reactions often proceed through cycloaddition or condensation pathways, where the isocyanate group reacts with other difunctional or multifunctional molecules to build the heterocyclic framework. nih.gov The resulting compounds are often precursors to more complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

Formation of Substituted Urea (B33335) Compounds and Related Amides

The reaction of this compound with amines is a straightforward and efficient method for the synthesis of substituted urea compounds. researchgate.netorganic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions. organic-chemistry.org The resulting ureas can be further modified or used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com

For instance, this compound can be reacted with a variety of primary and secondary amines to generate a diverse library of urea derivatives. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Substituted Urea Compounds Synthesized from this compound sigmaaldrich.comsigmaaldrich.com

Amine ReactantResulting Urea Compound
(1-Adamantyl)methanamine1-(1-(1-Adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea
Heptylamine1-(3-Chloro-4-methylphenyl)-3-heptylurea
Cyclooctylamine1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea
3-Fluorobenzylamine1-(3-Chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea
4-Phenylbutan-2-amine1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea

Similarly, the isocyanate can react with carboxylic acids or their derivatives to form amides, although this transformation is generally less common than urea formation. nih.gov The synthesis of amides often requires specific catalysts or reaction conditions to facilitate the coupling of the isocyanate with the carboxyl group. nih.gov

Precursor in the Synthesis of Specialty Chemicals and Fine Organic Intermediates

This compound is a valuable precursor for the synthesis of a range of specialty chemicals and fine organic intermediates. sigmaaldrich.com Its unique combination of a chloro, methyl, and isocyanate group on an aromatic ring makes it a useful building block for introducing this specific substitution pattern into larger molecules. sigmaaldrich.com These intermediates are often employed in the production of pharmaceuticals, dyes, polymers, and other high-value chemical products. The reactivity of the isocyanate group allows for its conversion into a wide array of other functional groups, further expanding its utility as a versatile intermediate. sigmaaldrich.comsigmaaldrich.com

Development of Novel Reagents and Catalytic Systems Utilizing this compound

While direct applications of this compound as a reagent or in catalytic systems are not extensively documented in publicly available literature, its derivatives hold potential in these areas. The isocyanate functionality can be used to anchor the 3-chloro-4-methylphenyl group onto various supports, creating novel solid-phase reagents. Furthermore, the electronic properties of the substituted phenyl ring could be harnessed in the design of new ligands for transition metal catalysis. Research in this area would involve modifying the isocyanate group to create a coordinating site for a metal center, potentially leading to catalysts with unique reactivity and selectivity.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.gov this compound, with its reactive isocyanate handle, is an excellent building block for DOS. sigmaaldrich.com By reacting it with a diverse set of starting materials containing complementary functional groups (e.g., amines, alcohols, thiols), a wide range of scaffolds can be accessed in a few synthetic steps. This approach allows for the efficient exploration of chemical space and the discovery of novel compounds with interesting biological activities or material properties. The resulting libraries of compounds can then be screened to identify hits for various applications, accelerating the drug discovery and materials development processes. nih.gov

Exploration of 3 Chloro 4 Methylphenylisocyanide and Its Derivatives in Medicinal and Biological Chemistry

Enzyme Inhibition and Receptor Binding Studies of Derived CompoundsNo information available.

Mentioned Compounds

Material Science Perspectives and Applications of 3 Chloro 4 Methylphenylisocyanide

Polymer and Resin Synthesis as a Reactive Monomer

As a reactive monomer, 3-Chloro-4-methylphenyl isocyanate plays a crucial role in the synthesis of polymers and resins, primarily through the highly reactive isocyanate (-N=C=O) functional group. nih.govsigmaaldrich.com This group readily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water, without the formation of by-products. nih.govnj.gov This reactivity is the foundation for its use in creating polyurethanes and polyureas, which are classes of polymers with a wide range of industrial applications.

The general reaction of an isocyanate with an alcohol (a polyol in the case of polymer synthesis) results in the formation of a urethane (B1682113) linkage. When a di- or polyisocyanate is reacted with a polyol, a polyurethane polymer is formed. aidic.itresearchgate.net While specific examples of large-scale polymerization of 3-Chloro-4-methylphenyl isocyanate into polyurethanes are not extensively detailed in readily available literature, its structural features suggest its potential as a monomer to impart specific properties such as thermal stability, chemical resistance, and flame retardancy to the resulting polymer, owing to the presence of the chloro and methyl groups on the phenyl ring.

A more documented application of 3-Chloro-4-methylphenyl isocyanate as a reactive monomer is in the synthesis of urea (B33335) derivatives. The reaction of the isocyanate with an amine yields a urea linkage. This reaction is fundamental to the formation of polyurea resins when reacting with diamines. Furthermore, 3-Chloro-4-methylphenyl isocyanate is utilized in the synthesis of a variety of discrete urea compounds with potential applications in medicinal chemistry and other fields. sigmaaldrich.comsigmaaldrich.com For instance, it has been used to synthesize a series of urea derivatives by reacting it with different amines. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Urea Compounds Synthesized from 3-Chloro-4-methylphenyl isocyanate

Compound NameReactant Amine
1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea1-(1-adamantyl)methanamine
1-(3-chloro-4-methylphenyl)-3-heptylureaHeptylamine
1-(3-chloro-4-methylphenyl)-3-cyclooctylureaCyclooctylamine
1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea3-Fluorobenzylamine
1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea4-Phenylbutan-2-amine

This table is generated based on the information from the provided search results. sigmaaldrich.comsigmaaldrich.com

Role in the Development of Advanced Optical Separation Agents

3-Chloro-4-methylphenyl isocyanate is a pivotal reagent in the creation of advanced optical separation agents, particularly for the separation of enantiomers. Enantiomers are chiral molecules that are non-superimposable mirror images of each other and often exhibit different pharmacological activities. The separation of these enantiomers, known as optical resolution, is of paramount importance in the pharmaceutical industry.

The primary role of 3-Chloro-4-methylphenyl isocyanate in this context is as a derivatizing agent for creating chiral selectors. These chiral selectors are then immobilized onto a solid support, typically silica (B1680970) gel, to create a chiral stationary phase (CSP) for use in chromatographic techniques like high-performance liquid chromatography (HPLC). The isocyanate group of 3-Chloro-4-methylphenyl isocyanate reacts with the hydroxyl groups of polysaccharides, such as cellulose (B213188) and amylose (B160209), to form carbamate (B1207046) derivatives. nih.gov The resulting polysaccharide derivatives, for instance, cellulose tris(3-chloro-4-methylphenylcarbamate), possess chiral recognition abilities. nih.gov

The unique substitution pattern of the phenyl ring of the isocyanate, with both a chloro and a methyl group, has been shown to be particularly effective in enhancing the enantioselective properties of the resulting CSPs. nih.gov These CSPs offer an alternative and often complementary selectivity to more commonly used chiral stationary phases, proving effective in the separation of difficult racemic mixtures. nih.gov

Preparation of Chiral Stationary Phases (CSPs) and Enantioselective Separations

The preparation of chiral stationary phases (CSPs) using 3-Chloro-4-methylphenyl isocyanate has been a subject of significant research, leading to the development of highly efficient tools for enantioselective separations. The most prominent examples involve the derivatization of polysaccharides.

The process typically involves the reaction of 3-Chloro-4-methylphenyl isocyanate with the hydroxyl groups of cellulose or amylose in the presence of a catalyst. The resulting cellulose or amylose tris(3-chloro-4-methylphenylcarbamate) is then coated onto a silica support. These CSPs have demonstrated broad applicability in the separation of a wide array of racemic compounds, including various classes of drugs. nih.gov

Studies have shown that CSPs based on cellulose tris(3-chloro-4-methylphenylcarbamate) exhibit different chiral recognition capabilities compared to other popular CSPs like those based on cellulose tris(3,5-dimethylphenylcarbamate). nih.gov This alternative selectivity makes them a valuable addition to the toolbox of analytical chemists for tackling challenging enantioseparations. These separations can be performed using various chromatographic modes, including normal phase, polar-organic, and reversed-phase, highlighting the versatility of these CSPs. nih.gov

Table 2: Performance of a Chiral Stationary Phase based on Cellulose tris(3-chloro-4-methylphenylcarbamate)

Racemic Compound ClassSeparation ModeOutcome
Pharmaceutical DrugsNormal Phase (NP)Successful enantioseparation of over 180 racemates demonstrated. nih.gov
Pharmaceutical DrugsPolar-Organic (PO)Offers good alternative selectivity for difficult racemic mixtures. nih.gov
Pharmaceutical DrugsReversed Phase (RP)Provides complementary separation to other cellulose-based CSPs. nih.gov

This table is generated based on the information from the provided search results.

Functional Materials Derived from 3-Chloro-4-methylphenylisocyanide

Beyond its crucial role in chiral stationary phases, 3-Chloro-4-methylphenyl isocyanate serves as a precursor for other functional materials. The reactivity of the isocyanate group allows for its incorporation into a variety of molecular structures, imparting specific functionalities.

One area of application is in the synthesis of diaryl urea derivatives with potential biological activity. nih.gov Diaryl ureas are a class of compounds known to exhibit a broad spectrum of biochemical and pharmaceutical effects. By reacting 3-Chloro-4-methylphenyl isocyanate with appropriate amino-functionalized molecules, novel diaryl urea compounds can be synthesized. For example, the synthesis of novel diaryl urea derivatives bearing a quinoxalindione moiety has been reported, with the design inspired by the structure of the anticancer drug sorafenib. nih.gov This highlights the potential of using 3-Chloro-4-methylphenyl isocyanate as a building block in the development of new therapeutic agents.

The synthesis of such functional molecules often involves a multi-step process where the isocyanate is introduced to react with an amine group on a complex molecular scaffold. nih.gov The resulting urea linkage provides a stable and often critical structural element for the desired biological activity.

Surface Chemistry and Adsorption Phenomena

The principles of surface chemistry and adsorption are central to many of the applications of 3-Chloro-4-methylphenyl isocyanate, particularly in the context of chromatography and surface modification.

The use of isocyanates for the surface modification of materials like cellulose and nanocellulose is a well-established field. nih.gov The isocyanate group of 3-Chloro-4-methylphenyl isocyanate can react with the hydroxyl groups present on the surface of cellulose, leading to a chemical modification of the surface. nih.gov This reaction effectively grafts the 3-chloro-4-methylphenylcarbamate group onto the cellulose backbone, altering its surface properties. This is the fundamental principle behind the preparation of the chiral stationary phases discussed earlier.

The enantioselective separation achieved with these CSPs is a direct consequence of differential adsorption phenomena. The chiral surface of the CSP interacts differently with the two enantiomers of a racemic mixture. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to one enantiomer being more strongly adsorbed to the surface than the other. This difference in adsorption strength results in different retention times in a chromatographic system, allowing for their separation.

The study of the thermodynamic quantities of analyte adsorption on these chiral stationary phases provides insights into the mechanisms of chiral recognition. mdpi.com The specific substitution pattern of 3-Chloro-4-methylphenyl isocyanate plays a significant role in defining the nature and strength of these surface interactions, thereby influencing the efficiency and selectivity of the separation process.

Theoretical and Computational Investigations of 3 Chloro 4 Methylphenylisocyanide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These calculations provide a quantitative basis for the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aun.edu.eg In the case of 3-Chloro-4-methylphenylisocyanide, DFT calculations can elucidate the influence of the chloro and methyl substituents on the electron density of the isocyanide (-N≡C) group. These studies can determine key parameters such as bond lengths, bond angles, and the distribution of molecular orbitals. The calculations would likely show a high electron density on the nitrogen atom and a complex polarization of the C-N triple bond, influenced by the inductive and resonance effects of the ring substituents. DFT methods are adept at modeling the geometry and vibrational frequencies of molecules, with findings often showing only minor deviations from experimental data. aun.edu.egcapes.gov.br

The Hammett equation is a widely used tool in physical organic chemistry for quantifying the electronic effect of substituents on an aromatic system. semanticscholar.orgscispace.com The reactivity and properties of the isocyanide group in this compound are directly influenced by the electron-withdrawing nature of the chlorine atom at the meta-position and the electron-donating nature of the methyl group at the para-position.

SubstituentPositionHammett Constant (σ)Effect
Chlorine (Cl)meta (σ_m)0.37Electron-withdrawing
Methyl (CH₃)para (σ_p)-0.17Electron-donating
Data sourced from established tables of Hammett constants. pitt.edu

The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect, while the methyl group at the 4-position has an electron-donating effect through hyperconjugation. The combination of these opposing effects modulates the electron density on the isocyanide group, thereby influencing its reactivity in chemical transformations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, these methods can be used to analyze the rotational barrier around the phenyl-isocyanide bond and to identify the most stable conformations of the molecule. MD simulations, by employing force fields to approximate the potential energy of the system, can map out the conformational landscape and the dynamics of intermolecular interactions in different environments. wustl.edu This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors in biological systems or other monomers in polymer synthesis.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. A prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the asymmetric stretching of the isocyanide (-N≡C) group, typically found in the range of 2100-2150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of signals in experimentally obtained spectra, confirming the molecular structure.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can predict properties related to mass spectrometry. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu

Below is a table of predicted mass spectrometry data for various adducts of this compound.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺168.02108129.4
[M+Na]⁺190.00302140.2
[M-H]⁻166.00652135.1
[M+NH₄]⁺185.04762151.8
[M+K]⁺205.97696136.7
Table data sourced from PubChemLite. uni.lu

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to model its participation in various reactions, such as cycloadditions, insertions, and polymerization processes. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which provides insight into reaction rates and the feasibility of a proposed mechanism. Such studies are invaluable for optimizing reaction conditions and designing novel synthetic routes.

In Silico Studies for Drug Design and Material Science Applications

The application of computational methods, or in silico studies, has become an integral part of modern drug discovery and materials science. nih.govresearchgate.net

Drug Design: this compound serves as a building block for more complex molecules, such as ureas, which may possess biological activity. sigmaaldrich.comsigmaaldrich.com In silico techniques like molecular docking can be used to predict how these derivatives might bind to biological targets like enzymes or receptors. nih.govrsc.org By simulating the interaction between the ligand (the urea (B33335) derivative) and the protein target, researchers can estimate binding affinity and identify key interactions, guiding the synthesis of more potent and selective drug candidates.

Material Science: The electronic properties of this compound, calculated using quantum chemistry, can suggest its potential use in the design of novel organic materials. The polarity, polarizability, and molecular orbital energies of the molecule are critical parameters for developing materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or organic semiconductors. Computational screening can efficiently evaluate a large number of candidate molecules for these applications, accelerating the discovery of new functional materials. nih.gov

Environmental Fate and Degradation Studies of 3 Chloro 4 Methylphenylisocyanide

Photochemical Degradation Pathways and Mechanisms

The environmental fate of 3-Chloro-4-methylphenylisocyanide when exposed to light is of significant interest due to its potential for transformation into other chemical species. Photochemical degradation, driven by solar ultraviolet radiation, is a key process that can alter the structure and properties of such compounds in the environment. rsc.org

Research has indicated that 3-Chloro-4-methylphenyl isocyanate is a known intermediate in the photochemical degradation of the herbicide linuron. sigmaaldrich.comsigmaaldrich.com This suggests that the isocyanate itself is subject to further photochemical reactions. The degradation of aromatic isocyanates and related compounds, such as polyurethanes, often involves a process known as the photo-Fries rearrangement. rsc.orgdtic.mil In this type of reaction, the urethane (B1682113) linkage can undergo cleavage and rearrangement, leading to the formation of new products. For aromatic polyurethanes, photodegradation is accelerated above the glass transition temperature, indicating that the flexibility of the polymer chain and oxygen diffusion play significant roles in the decomposition process. dtic.mil

The photodegradation of aromatic polyester-urethane coatings can lead to the formation of monoquinone imide and diquinone imide, contributing to discoloration. rsc.org While specific studies detailing the complete photochemical degradation pathway of this compound are not abundant, the general principles of aromatic isocyanate photochemistry suggest that it would likely undergo transformations leading to various photoproducts. The flexibility of the molecular structure and the presence of activating groups on the aromatic ring can influence the efficiency and product distribution of these photochemical reactions. dtic.mil

Hydrolytic Stability and Environmental Decomposition Products

Hydrolysis is a primary environmental fate mechanism for isocyanates, including this compound. epa.gov This compound reacts with water, and this reaction can be vigorous, leading to the release of toxic, corrosive, or flammable gases. nih.gov The reaction with water or moist air can also generate significant heat, which can increase the concentration of fumes in the air. nih.gov

The primary decomposition product of the hydrolysis of this compound is the corresponding amine, 3-chloro-4-methylaniline (B146341). mdpi.com This amine can then react with remaining isocyanate molecules to form insoluble polyureas. mdpi.comlibretexts.org The formation of these polyureas is a common characteristic of isocyanate hydrolysis. The rate of hydrolysis can be influenced by factors such as water solubility, which for many isocyanates is low and can therefore temper the effectiveness of this degradation pathway. epa.gov In acidic media, the hydrolysis of isocyanates to their corresponding amines can be hindered due to the protonation of the generated amine groups, which slows down the subsequent reaction to form polyureas. mdpi.com

The table below summarizes the key aspects of the hydrolytic stability of this compound.

FeatureDescriptionReferences
Primary Reaction Reaction with water to form 3-chloro-4-methylaniline and carbon dioxide. mdpi.com
Secondary Reaction Reaction of the formed amine with remaining isocyanate to produce insoluble polyureas. mdpi.comlibretexts.org
Reaction Conditions Can be vigorous and exothermic, releasing toxic and corrosive gases. nih.gov
Influencing Factors Limited by low water solubility; reaction kinetics can be affected by pH. epa.govmdpi.com

Biodegradation Pathways and Microbial Metabolism

The biodegradation of isocyanates in the environment is generally considered to be a slow process. epa.gov However, the hydrolysis product of this compound, 3-chloro-4-methylaniline, may be susceptible to microbial degradation. The biodegradation of herbicides and their metabolites in soil is a well-documented process driven by a variety of microorganisms, including bacteria and fungi. ucanr.edumdpi.com

Microbial degradation of xenobiotics like herbicides can proceed through various chemical reactions, including hydrolysis, oxidation, reduction, and demethylation. ucanr.edu The rate and extent of biodegradation are influenced by several environmental factors such as soil moisture, pH, temperature, and the amount of organic matter. ucanr.edu Some microorganisms have been shown to degrade chloroaniline compounds, which are structurally similar to the hydrolysis product of this compound. For instance, certain bacterial strains can utilize chloroanilines as a source of carbon and nitrogen.

While specific studies on the microbial metabolism of this compound are limited, the principles of herbicide biodegradation suggest that its primary degradation product, 3-chloro-4-methylaniline, could be further transformed by soil microorganisms. The ultimate fate of the compound through biodegradation would likely involve its decomposition into simpler molecules like carbon dioxide and water, or its incorporation into the soil humus. ucanr.edu

Detection and Monitoring in Environmental Matrices (e.g., groundwater contaminants)

The detection and monitoring of isocyanates such as this compound in environmental matrices like groundwater require sensitive and specific analytical methods due to their high reactivity and typically low concentrations. nih.gov A common approach for the analysis of isocyanates in air and water involves derivatization to stabilize the reactive isocyanate group, followed by chromatographic analysis. nih.govdiva-portal.org

Several analytical techniques are employed for the determination of isocyanates and their degradation products:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of isocyanates after derivatization. analytice.comepa.gov Various detectors can be coupled with HPLC, including:

Fluorescence Detection (HPLC-Fluo): This method offers high sensitivity for derivatized isocyanates. analytice.com

Mass Spectrometry (HPLC-MS/MS): This provides high selectivity and allows for the confirmation of the identity of the analytes. analytice.com

Diode Array Detection (HPLC-DAD): This can be used for the analysis of the decomposition products of isocyanates, such as the corresponding amines. analytice.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of amine degradation products after derivatization. diva-portal.org

For monitoring isocyanates in environmental samples, a typical workflow involves sample collection, extraction, derivatization, and analysis. For instance, in water samples, isocyanates and their amine degradation products can be extracted and then analyzed using LC-MS/MS or HPLC-DAD, respectively. analytice.com Biological monitoring, which involves the analysis of metabolites in biological samples like urine, can also be used to assess exposure to isocyanates. occupational-hygiene.co.uk

The table below outlines common analytical methods for isocyanate detection.

Analytical TechniqueAnalyteSample MatrixKey FeaturesReferences
HPLC-Fluo/MS Isocyanates (derivatized)Air, WaterHigh sensitivity and selectivity. analytice.com
HPLC-DAD Amine degradation productsWaterSuitable for quantification of hydrolysis products. analytice.com
LC-MS/MS Isocyanates and decomposition productsGroundwaterHigh specificity for complex matrices. analytice.com
GC-MS Amine degradation products (derivatized)Water, Biological fluidsEffective for volatile and semi-volatile amines. diva-portal.org

Environmental Impact Assessment and Green Chemistry Principles in Synthesis

The environmental impact of this compound is closely linked to its synthesis and the inherent hazards of isocyanates. The traditional commercial production of isocyanates involves the use of phosgene (B1210022), a highly toxic and reactive gas. epa.gov This process has significant environmental, health, and safety concerns, including the potential for accidental release of phosgene and the generation of hazardous by-products like hydrochloric acid. epa.gov

In recent years, there has been a growing emphasis on developing greener and more sustainable methods for isocyanate synthesis to mitigate these environmental impacts. rsc.orgpatsnap.com These efforts align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. libretexts.org

Key green chemistry approaches for isocyanate production include:

Non-phosgene methods: These routes avoid the use of phosgene and often involve the synthesis of a carbamate (B1207046) intermediate followed by its thermal decomposition to the isocyanate. acs.org

Curtius Rearrangement: This is a thermal or photochemical decomposition of carboxylic azides to form isocyanates, offering a phosgene-free alternative. libretexts.org

Use of renewable feedstocks: Research is ongoing to produce isocyanates from bio-based resources, which can lead to more sustainable and biodegradable products. patsnap.comrsc.org

Carbon dioxide as a feedstock: Innovative processes are being explored to utilize carbon dioxide as a C1 building block for the synthesis of isocyanates, thereby contributing to carbon capture and utilization. researchgate.net

Q & A

Q. What are the standard synthetic protocols for 3-Chloro-4-methylphenylisocyanide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of precursor aromatic compounds. For example, chlorination of 4-methylphenyl derivatives using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) and pressure (1–2 atm) is a common route . Adjusting stoichiometric ratios of Cl₂ and optimizing reaction time (6–12 hours) can improve yields (reported up to 75–85%). Physicochemical studies highlight the importance of monitoring reaction intermediates via GC-MS to avoid over-chlorination .

Table 1 : Key Reaction Parameters

CatalystTemperature (°C)Pressure (atm)Yield (%)
FeCl₃501.578

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular geometry and confirm the isocyanide (-NC) functional group positioning. For derivatives, single-crystal X-ray studies at 113 K have achieved R-factors <0.05, ensuring high precision .
  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ can identify aromatic proton environments (δ 6.8–7.5 ppm) and methyl group signals (δ 2.3–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 167.02 g/mol) and isotopic patterns for Cl .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow protocols from peer-reviewed sources (e.g., Zhuravlev et al., 1982 ) and document all variables (catalyst purity, solvent grade, inert atmosphere). Independent validation via third-party labs is advised. Reproducibility is enhanced by using standardized reagents and calibrated equipment, as emphasized in experimental design guidelines .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, predicting nucleophilic/electrophilic sites. AI-driven synthesis planners (e.g., Reaxys-based tools) can propose one-step routes by analyzing >10⁶ reactions, prioritizing feasible pathways with minimal byproducts . For example, coupling reactions with aryl halides may exhibit activation energies <30 kcal/mol, favoring cross-coupling efficiency.

Q. How to resolve contradictions in reported bioactivity data of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial IC₅₀ values) may arise from impurity profiles or assay conditions. Mitigation strategies:
  • Purity Validation : Use HPLC (≥98% purity) with UV detection at 254 nm.
  • Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chloro vs. 4-methyl groups) using molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinities .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer : The isocyanide group (-NC) is susceptible to hydrolysis in acidic media, forming urea derivatives. Kinetic studies (pH 2–12) show stability at neutral pH (t₁/₂ > 24 hours) but rapid degradation at pH <3 (t₁/₂ <1 hour). Mechanistic probes (e.g., deuterium labeling) confirm protonation at the nitrogen atom as the rate-limiting step. Stabilization strategies include using aprotic solvents (THF, DMF) .

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Regioselectivity is governed by steric (4-methyl group) and electronic (3-chloro group) effects. Computational Fukui indices identify C-2 and C-5 positions as electrophilic hotspots. Experimental validation via nitration (HNO₃/H₂SO₄) shows >90% selectivity for C-5 substitution, confirmed by NOESY NMR .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the melting point of this compound?

  • Methodological Answer : Discrepancies (e.g., mp 45–52°C) arise from polymorphic forms or impurities. Resolve via:
  • DSC Analysis : Identify polymorph transitions (heating rate 10°C/min, N₂ atmosphere).
  • Recrystallization : Use solvent pairs (hexane/EtOAc) to isolate pure crystalline forms .

Applications in Drug Discovery

Q. What strategies enhance the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute -NC with -COOH or -SO₂NH₂ to improve solubility.
  • Prodrug Design : Acetylate hydroxyl groups for enhanced bioavailability .
  • In Vivo Testing : Use rodent models to assess pharmacokinetics (Cmax, AUC) and toxicity (LD₅₀) .

Experimental Design Tables

Table 2 : Stability of this compound Under Various pH Conditions

pHSolventHalf-Life (hours)Degradation Product
2H₂O0.8N-Carbamoyl derivative
7H₂O24.5None
12H₂O12.3Ammonia + Chloride byproduct

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.